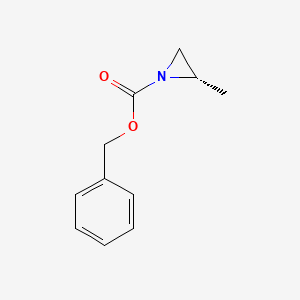![molecular formula C8H7F2NO B3013614 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1355969-64-0](/img/structure/B3013614.png)
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine, also known as DFB, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB belongs to the family of oxazines and is synthesized through a multistep process involving the reaction of various reagents.
Applications De Recherche Scientifique
- Key Insight : Fluorine atoms in specific positions play a crucial role in enhancing antimicrobial properties .
- Diverse Effects : 1,4-benzoxazines exhibit activities such as antiulcer, antihypertensive, antifungal, anti-inflammatory, and antipsychotic effects .
- Exploration : Assess the photochromic behavior of 5,7-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives .
Antimicrobial Activity
Anticancer Potential
Antithrombotic Properties
Other Biological Activities
Photochromic Compounds
Herbicidal Activity
Mécanisme D'action
Target of Action
Similar compounds such as 1,4-benzoxazin-3-one sulphonamides have been evaluated as inhibitors of pi3ka in several cancer cell lines .
Mode of Action
It’s worth noting that related compounds have shown to inhibit viral dna polymerase . This suggests that 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine might interact with its targets in a similar manner, leading to inhibition of key enzymes and thus affecting the normal functioning of the target cells.
Biochemical Pathways
Related compounds have been found to affect the pi3ka pathway in cancer cells , suggesting that 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine might have a similar effect.
Result of Action
Related compounds have shown to inhibit the reproduction of herpes simplex virus type 1 in vitro , suggesting that 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine might have similar antiviral effects.
Action Environment
It is known that the compound should be stored at room temperature , suggesting that extreme temperatures might affect its stability and efficacy.
Propriétés
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-5-3-6(10)8-7(4-5)12-2-1-11-8/h3-4,11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWANOELSZZMXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B3013532.png)




![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/no-structure.png)






